molecular formula C16H14F3N5O B2726375 3-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-2-carbonitrile CAS No. 2379947-09-6

3-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-2-carbonitrile

Cat. No. B2726375
CAS RN: 2379947-09-6
M. Wt: 349.317
InChI Key: OVVZLASXFHDVHO-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block . The synthesis of specific TFMP derivatives, such as pyridalyl, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . This unique structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives include an exchange between chlorine and fluorine atoms, and the assembly of pyridine from a trifluoromethyl-containing building block . In some cases, a Diels–Alder reaction is also involved .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-2-carbonitrile has been used in the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid. The orthogonal intramolecular C–F···C=O interaction observed in the crystal state may stabilize the molecule's conformation (Sukach et al., 2015).

Biological Activity and Applications

  • This compound has been involved in the creation of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, showing potent inhibition of Ser/Thr kinases, specifically CLK1, indicating potential therapeutic applications (Deau et al., 2013).
  • It has been utilized in synthesizing pyrazolo[3,4-d]pyrimidine derivatives, which demonstrated significant antibacterial activity, suggesting its role in developing new antimicrobial agents (Rostamizadeh et al., 2013).
  • In pharmaceutical research, this compound has been a part of synthesizing pyrano pyrimidinones, which exhibited antimicrobial activities against various bacterial strains, showing its potential in antimicrobial drug development (Banothu et al., 2013).

Chemical Synthesis Techniques

  • It has been used in the synthesis of various pyrazolo[3,4-d]pyrimidine-4-amines and evaluated for their antibacterial properties, showing the versatility of this compound in synthesizing diverse bioactive molecules (Rahmouni et al., 2014).
  • Additionally, this compound has been part of synthesizing novel 1‐Pyrazolylpyridin‐2‐ones, which demonstrated potential as anti‐inflammatory and analgesic agents (Ismail et al., 2007).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c17-16(18,19)14-3-7-22-15(23-14)25-11-4-8-24(9-5-11)13-2-1-6-21-12(13)10-20/h1-3,6-7,11H,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVZLASXFHDVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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